4-Bromo-5-fluoro-N,N,2-trimethylbenzamide
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Overview
Description
4-Bromo-5-fluoro-N,N,2-trimethylbenzamide is an organic compound with the molecular formula C10H11BrFNO It is a derivative of benzamide, featuring bromine and fluorine substituents on the benzene ring, along with trimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-fluoro-N,N,2-trimethylbenzamide typically involves multi-step organic reactions. One common method includes:
Bromination and Fluorination: Starting with a benzene derivative, bromination is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom. Fluorination can be achieved using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI).
Amidation: The brominated and fluorinated benzene derivative is then subjected to amidation. This involves reacting the intermediate with N,N-dimethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-fluoro-N,N,2-trimethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the benzamide moiety or the substituents on the benzene ring.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products depend on the specific reactions and conditions. For example, substitution reactions may yield various substituted benzamides, while oxidation or reduction can lead to different functionalized derivatives.
Scientific Research Applications
4-Bromo-5-fluoro-N,N,2-trimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-Bromo-5-fluoro-N,N,2-trimethylbenzamide involves its interaction with specific molecular targets. These may include:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It may interact with cellular receptors, modulating signal transduction pathways.
Pathways: The compound can influence various biochemical pathways, affecting cellular functions and processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluoro-N,N,5-trimethylbenzamide
- 2-Bromo-5-fluoro-N-methylbenzamide
- 4-Bromo-5-fluoro-N,N-dimethylbenzamide
Uniqueness
4-Bromo-5-fluoro-N,N,2-trimethylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted research applications where specific interactions or reactivities are desired.
By understanding the detailed aspects of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
4-bromo-5-fluoro-N,N,2-trimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c1-6-4-8(11)9(12)5-7(6)10(14)13(2)3/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJQXOORPRRFDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)N(C)C)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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